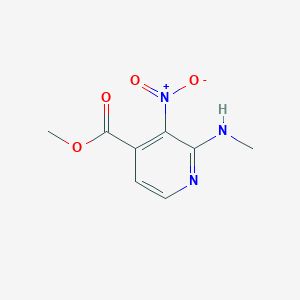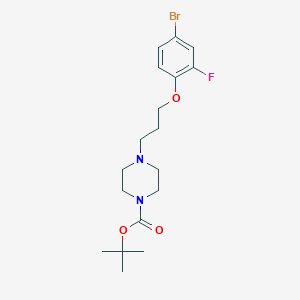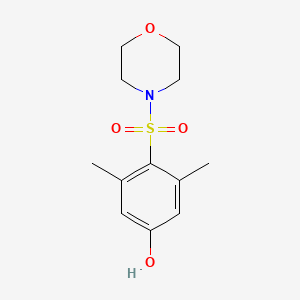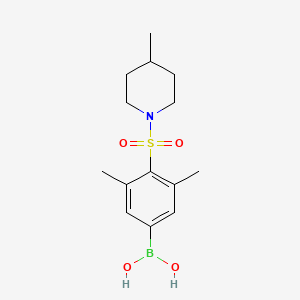
Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate
Overview
Description
Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate (MNPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. MNPC is a pyridine derivative that has a nitro group and a methylamino group attached to it. This compound is known for its unique chemical properties, which make it an interesting subject for research.
Scientific Research Applications
1. CO2 Solubility in Aqueous Blended Amine Systems
- Methods and Procedures : The experiments were conducted at temperatures of 313 K (absorption condition) and 363 K (desorption condition). The effect of the MEA concentration on the CO2 solubility in several amine blends at low CO2 partial pressure were studied .
- Results : A new simplified Kent-Eisenberg model was developed for the predictions of blended solvents, and a multilayer neural network model with Levenberg–Marquardt backpropagation algorithm was developed upon five hundred reliable published experimental data .
2. Inhibition of Biofilm and Down-Regulation of Virulence Genes
- Methods and Procedures : A compound, 2-[(Methylamino)methyl]phenol, was synthesized and evaluated in vitro for its antibiofilm activity against clinical S. aureus strains .
- Results : The inhibitor showed significant reduction in the expression of representative virulence genes like fnbA, hla and hld that are governed under S. aureus QS .
3. Inhibition of Biofilm and Down-Regulation of Virulence Genes
- Methods and Procedures : A compound, 2-[(Methylamino)methyl]phenol, was synthesized and evaluated in vitro for its antibiofilm activity against clinical S. aureus strains .
- Results : The inhibitor showed significant reduction in the expression of representative virulence genes like fnbA, hla and hld that are governed under S. aureus QS .
4. Synthesis and Properties of Methylamino- and Dimethylaminoquinolines
- Application Summary : This research focuses on the synthesis and properties of methylamino- and dimethylaminoquinolines, as well as the interactions between their amino groups and the heteroatom of the ring .
- Methods and Procedures : The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring has been achieved by using classic methods for quinoline ring assembly from suitable aniline type precursors .
- Results : Particular attention is devoted to the recently obtained 4,5-bis (dimethylamino)-quinolines, which are protonated depending on the substituents primarily at the quinoline ring nitrogen atom or at the peri dimethylamino groups .
5. Textile Lubricants, Polishes, Detergents, and Personal Care Products
- Application Summary : Compounds similar to “Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate” find applications in various fields such as textile lubricants, polishes, detergents, and in personal care products .
- Methods and Procedures : These compounds can be used directly in the formulation of these products or can undergo further chemical reactions to produce derivatives with desired properties .
- Results : The use of these compounds can improve the performance of the products, for example, by enhancing the lubricating properties of textile lubricants or the cleaning power of detergents .
6. Carbon Dioxide Removal
- Application Summary : Similar compounds are used as solvents for the removal of carbon dioxide from the gas stream .
- Methods and Procedures : The compound can be used to absorb carbon dioxide from a gas stream. The absorbed carbon dioxide can then be released by heating the solvent, allowing the carbon dioxide to be captured and stored .
- Results : This application is particularly important in industries that produce large amounts of carbon dioxide as a byproduct, as it allows for the capture and storage of carbon dioxide, reducing the amount of this greenhouse gas that is released into the atmosphere .
properties
IUPAC Name |
methyl 2-(methylamino)-3-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9-7-6(11(13)14)5(3-4-10-7)8(12)15-2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWYTNCUYRWLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)
![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)
![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)
![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)


![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)



